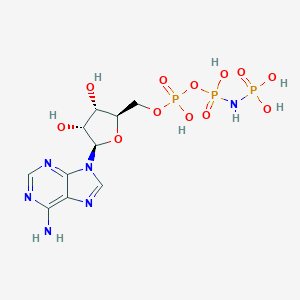

![molecular formula C30H68P4Pd B049702 [P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0) CAS No. 123333-45-9](/img/structure/B49702.png)

[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

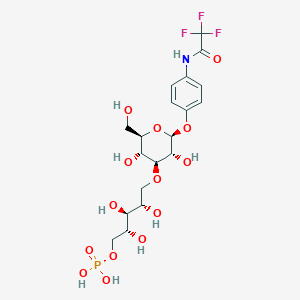

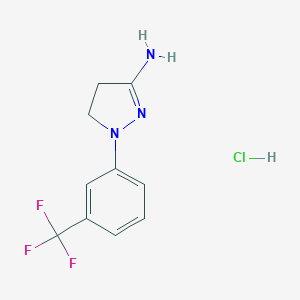

ML-226 est un puissant inhibiteur de l'enzyme protéine 11 contenant un domaine d'hydrolase alpha/bêta (ABHD11). Ce composé a montré une sélectivité et une puissance significatives dans l'inhibition de l'ABHD11, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l'étude des voies métaboliques et des fonctions enzymatiques .

Applications De Recherche Scientifique

ML-226 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

Biology: Helps in understanding the role of ABHD11 in cellular processes.

Medicine: Potential therapeutic applications in diseases where ABHD11 is implicated.

Industry: Utilized in the development of enzyme inhibitors and other bioactive compounds

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

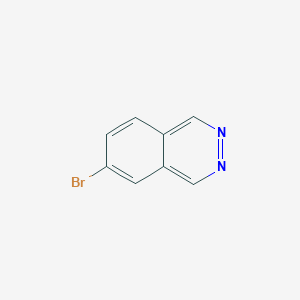

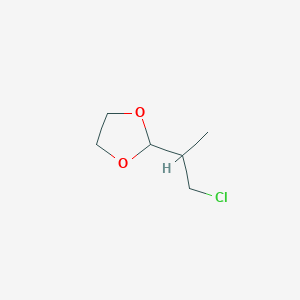

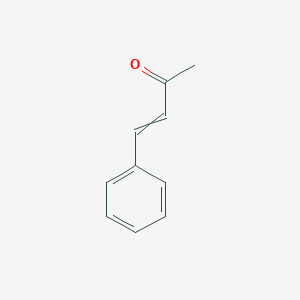

La synthèse du ML-226 implique plusieurs étapes, commençant par la préparation d'intermédiaires clés. La principale voie de synthèse comprend la formation d'une structure de triazole urée, qui est cruciale pour son activité inhibitrice. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, les températures de réaction étant soigneusement contrôlées pour garantir le rendement souhaité du produit .

Méthodes de Production Industrielle

La production industrielle de ML-226 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend l'utilisation de réacteurs à haut rendement, la surveillance continue des paramètres de réaction et des techniques de purification avancées telles que la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de Réactions

ML-226 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Communs

Réactions de Substitution : Les réactifs courants incluent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des températures modérées et l'utilisation de solvants polaires.

Réactions d'Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées pour éviter une sur-oxydation.

Réactions de Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés, généralement dans des solvants anhydres pour prévenir les réactions secondaires.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de ML-226 avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à des changements dans l'état d'oxydation d'atomes spécifiques au sein de la molécule .

Applications de la Recherche Scientifique

ML-226 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition enzymatique et les voies métaboliques.

Biologie : Aide à comprendre le rôle de l'ABHD11 dans les processus cellulaires.

Médecine : Applications thérapeutiques potentielles dans les maladies où l'ABHD11 est impliqué.

Industrie : Utilisé dans le développement d'inhibiteurs enzymatiques et d'autres composés bioactifs

Mécanisme d'Action

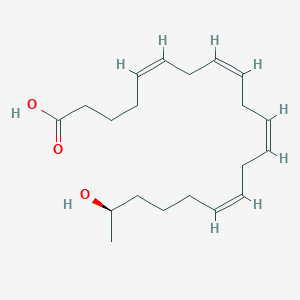

ML-226 exerce ses effets en se liant de manière covalente à la sérine du site actif de l'ABHD11, inhibant ainsi son activité enzymatique. Cette inhibition est hautement sélective, le ML-226 présentant une sélectivité 100 fois supérieure pour l'ABHD11 par rapport aux autres hydrolases sérine. Les cibles moléculaires et les voies impliquées comprennent la perturbation des processus métaboliques régulés par l'ABHD11, conduisant à des fonctions cellulaires modifiées .

Mécanisme D'action

ML-226 exerts its effects by covalently binding to the active site serine of ABHD11, thereby inhibiting its enzymatic activity. This inhibition is highly selective, with ML-226 showing a 100-fold selectivity for ABHD11 over other serine hydrolases. The molecular targets and pathways involved include the disruption of metabolic processes regulated by ABHD11, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

Composés Similaires

MAGL-IN-9 : Un autre inhibiteur de la lipase de monoacylglycérol avec un profil de sélectivité différent.

KT182 : Inhibiteur sélectif de la protéine 6 contenant un domaine d'hydrolase alpha/bêta (ABHD6).

Unicité du ML-226

ML-226 est unique en raison de sa forte sélectivité et de sa puissance pour l'ABHD11. Contrairement aux autres inhibiteurs, le ML-226 se lie de manière covalente à la sérine du site actif, fournissant une inhibition plus permanente. Cela en fait un outil précieux pour étudier les fonctions spécifiques de l'ABHD11 sans effets hors cible .

Propriétés

IUPAC Name |

3-di(propan-2-yl)phosphanylpropyl-di(propan-2-yl)phosphane;palladium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H34P2.Pd/c2*1-12(2)16(13(3)4)10-9-11-17(14(5)6)15(7)8;/h2*12-15H,9-11H2,1-8H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTRFAKJOIUDDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.CC(C)P(CCCP(C(C)C)C(C)C)C(C)C.[Pd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H68P4Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.